molecular formula C12H19NO B3266131 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol CAS No. 41870-80-8

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Cat. No.: B3266131
CAS No.: 41870-80-8
M. Wt: 193.28 g/mol
InChI Key: NVKUZDMGMJAVBL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-tert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKUZDMGMJAVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217680
Record name α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol
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Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41870-80-8
Record name α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41870-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and potential biological significance.

Core Molecular Attributes

This compound is a chiral compound, existing as (S) and (R) enantiomers. The core structure consists of a phenyl ring substituted with a tert-butyl group, attached to an amino ethanol backbone.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 191109-50-9 ((S)-enantiomer)[1]
Molecular Formula C₁₂H₁₉NO[1]
Molecular Weight 193.29 g/mol
Synonyms (2S)-2-amino-2-(4-tert-butylphenyl)ethanol[1]
Physical Form Solid[1]
Storage Temperature -20°C, sealed, away from moisture[1]

Synthesis of Chiral 1,2-Amino Alcohols: A Methodological Perspective

Proposed Synthetic Pathway

A logical and field-proven approach to synthesize (S)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is through the asymmetric hydrogenation of 2-amino-1-(4-tert-butylphenyl)ethanone. This method is advantageous as it can yield high enantiomeric excess with the appropriate chiral catalyst.

Synthesis_Pathway A 1-(4-tert-butylphenyl)ethanone B 2-Bromo-1-(4-tert- butylphenyl)ethanone A->B Br₂, CH₃COOH C 2-Azido-1-(4-tert- butylphenyl)ethanone B->C NaN₃, Acetone D 2-Amino-1-(4-tert- butylphenyl)ethanone C->D H₂, Pd/C E (S)-2-Amino-1-(4-tert- butylphenyl)ethan-1-ol D->E Asymmetric Hydrogenation (e.g., Ir/f-amphox catalyst)

Caption: Proposed synthetic workflow for (S)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol.

Experimental Protocol: Asymmetric Hydrogenation (Exemplary)

This protocol is adapted from established methods for the asymmetric hydrogenation of α-amino ketones.[4]

Step 1: Preparation of the α-Amino Ketone Precursor

The synthesis begins with the bromination of 1-(4-tert-butylphenyl)ethanone, followed by azidation and subsequent reduction to yield 2-amino-1-(4-tert-butylphenyl)ethanone.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a solution of a suitable chiral catalyst, such as an iridium complex with a tridentate f-amphox ligand, is prepared in a degassed solvent (e.g., methanol).[4] The choice of catalyst is critical for achieving high enantioselectivity.

  • Reaction Setup: The substrate, 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride, is dissolved in methanol in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of this compound.

Causality Behind Experimental Choices:

  • Asymmetric Hydrogenation: This method is chosen for its high efficiency and the ability to produce a specific enantiomer with high purity, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities.

  • Chiral Catalyst (e.g., Ir/f-amphox): Tridentate ligands like f-amphox have demonstrated excellent performance in the asymmetric hydrogenation of various ketones, leading to high conversions and enantiomeric excesses.[4] The specific ligand structure creates a chiral environment that directs the hydrogenation to one face of the prochiral ketone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include aromatic protons in the 6.5-8.0 ppm region, a singlet for the tert-butyl group around 1.3 ppm, and signals for the ethan-1-ol backbone protons.

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 193 or 194, respectively.

Chiral Purity Analysis

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product.

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) C Injection A->C B HPLC System (Chiral Stationary Phase) D Separation of Enantiomers B->D C->B E Detection (UV Detector) D->E F Data Analysis (Chromatogram - Determine e.e.) E->F

Caption: General workflow for chiral HPLC analysis.

Exemplary HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin, is effective for separating underivatized amino alcohol enantiomers.[5]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a suitable additive (e.g., formic acid) is typically used.[5]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Potential Pharmacological Significance

The structural motif of a 1,2-amino alcohol is present in numerous pharmacologically active compounds, particularly beta-adrenergic agonists.[6][7]

Beta-Adrenergic Agonist Precursor

Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, leading to various physiological responses.[6] They are widely used in the treatment of conditions such as asthma and heart failure.[7]

  • β1-Adrenergic Receptors: Primarily located in the heart, their activation leads to increased heart rate and contractility.[8]

  • β2-Adrenergic Receptors: Found in the smooth muscle of the airways, their activation causes bronchodilation.[8][9]

The structure of this compound shares similarities with known beta-agonists. The tert-butyl group is a common feature in many selective β2-agonists, as it is thought to enhance selectivity for the β2 receptor. Therefore, this compound could serve as a valuable chiral building block or precursor for the synthesis of novel beta-adrenergic agonists with potentially improved efficacy or selectivity.

Signaling_Pathway cluster_0 Cell Membrane Agonist β-Agonist Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates target proteins

Caption: Simplified beta-adrenergic receptor signaling pathway.[10]

Conclusion

This compound is a chiral molecule of significant interest due to its structural relationship to known pharmacologically active agents. This guide has outlined its core properties, a plausible and robust synthetic strategy based on asymmetric hydrogenation, and key analytical methods for its characterization and chiral purity assessment. Its potential as a precursor for novel beta-adrenergic agonists underscores the importance of further research into its synthesis, biological activity, and potential therapeutic applications.

References

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Kaźmierczak, H., Rzepecka, P., & Gawroński, J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10144-10153.
  • Wang, D., Chen, M., & Zhang, X. (2014). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 1(3), 241-244.
  • Phenomenex. Chiral HPLC Separations. [Link]

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Sources

Thermodynamic properties and solubility of 4-tert-butylphenyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Solubility of 4-tert-Butylphenyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the thermodynamic properties and solubility of 4-tert-butylphenyl amino alcohols. These compounds, featuring a chiral center and functional groups capable of hydrogen bonding, are of significant interest in pharmaceutical development. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems and for optimizing drug formulation and delivery. This document details experimental protocols, explains the causality behind methodological choices, and offers a framework for data interpretation, thereby providing a self-validating system for the robust characterization of this important class of molecules.

Introduction: The Pharmaceutical Significance of 4-tert-Butylphenyl Amino Alcohols

The 4-tert-butylphenyl amino alcohol scaffold is a key structural motif in a variety of pharmacologically active molecules. The presence of a hydroxyl group and an amino group attached to a chiral center offers opportunities for specific molecular interactions with biological targets, while the lipophilic 4-tert-butylphenyl group significantly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A thorough understanding of the thermodynamic properties and solubility of these compounds is not merely an academic exercise; it is a critical component of drug discovery and development that directly impacts bioavailability and therapeutic efficacy.[1][3][4][5]

Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption and variable bioavailability.[5] Thermodynamic parameters, such as the Gibbs free energy, enthalpy, and entropy of solution, provide a deeper understanding of the dissolution process and the molecular interactions at play.[6][7][8] This guide will equip researchers with the foundational knowledge and practical protocols to comprehensively characterize these crucial physicochemical properties.

Structural Features and Their Physicochemical Implications

The molecular structure of 4-tert-butylphenyl amino alcohols dictates their thermodynamic and solubility behavior. Key features include:

  • The 4-tert-Butylphenyl Group: This bulky, nonpolar moiety contributes to the hydrophobicity of the molecule, generally leading to lower solubility in aqueous media.[9][10] However, it can also engage in favorable van der Waals interactions.

  • The Amino Alcohol Moiety: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of hydrogen bonds, which can enhance solubility in polar solvents.[9] These groups are also ionizable, meaning the solubility of these compounds will be highly dependent on the pH of the medium.[5][11][12]

  • Chirality: As chiral molecules, different enantiomers or diastereomers can exhibit different solubilities and thermodynamic properties due to variations in their crystal lattice energies.

The interplay of these structural elements necessitates a multi-faceted approach to experimental design, particularly in the choice of solvents and pH conditions.

Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[1] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6][13]

Rationale for the Shake-Flask Method

The shake-flask method is preferred for its ability to achieve a true thermodynamic equilibrium between the solid compound and the solution. This is crucial for obtaining accurate and reproducible solubility data that can be used to predict in vivo behavior.[1][13] High-throughput kinetic methods, such as turbidimetry, are useful for initial screening but may not reflect the true equilibrium state.[13][14]

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess the impact of ionization on solubility. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF, FeSSIF), should also be used to mimic physiological conditions.[13]

  • Addition of Excess Compound: Add an excess amount of the solid 4-tert-butylphenyl amino alcohol to a known volume of each buffered solution in sealed vials. The excess solid ensures that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium.[13] For many compounds, 24-48 hours is adequate, but for those that are slow to dissolve, up to 72 hours may be necessary.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a low-binding filter is a robust method to avoid disturbing the sediment.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the preferred analytical technique due to its specificity and ability to detect potential degradation products.[4]

  • Solid-State Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation) during the experiment.[13]

Caption: Workflow for Thermodynamic Solubility Determination.

Thermodynamic Properties of Solution

The thermodynamic parameters of solution—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the spontaneity and driving forces of the dissolution process.[6] These can be determined by measuring the temperature dependence of solubility.

Theoretical Framework: The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the enthalpy and entropy of solution.[6] The Gibbs free energy of solution can then be calculated from these values. These parameters reveal whether the dissolution process is enthalpy-driven (exothermic or endothermic) or entropy-driven.[15]

Experimental Protocol for Thermodynamic Parameter Determination
  • Temperature-Dependent Solubility Measurement: Perform the shake-flask solubility experiment (as described in Section 3.2) at a range of temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K).[16]

  • Data Analysis: Plot the natural logarithm of the mole fraction solubility (ln X) against the reciprocal of the absolute temperature (1/T).

  • Calculation of Thermodynamic Parameters:

    • The enthalpy of solution (ΔH°) can be calculated from the slope of the van't Hoff plot (slope = -ΔH°/R, where R is the gas constant).

    • The Gibbs free energy of solution (ΔG°) can be calculated at each temperature using the equation: ΔG° = -RT ln X.

    • The entropy of solution (ΔS°) can be determined from the relationship: ΔS° = (ΔH° - ΔG°)/T.

Data Presentation

The determined solubility and thermodynamic data should be summarized in clear, well-structured tables for easy comparison across different conditions.

Table 1: Illustrative Solubility Data for a Hypothetical 4-tert-Butylphenyl Amino Alcohol

pHTemperature (K)Solubility (µg/mL)
2.0298.151500
7.4298.1525
9.0298.15350
7.4310.1545

Table 2: Illustrative Thermodynamic Parameters of Solution at pH 7.4

ParameterValueUnits
ΔG°+XkJ/mol
ΔH°+YkJ/mol
ΔS°+ZJ/(mol·K)

Thermal Analysis: Probing Solid-State Properties

The thermodynamic properties of the solid state, such as melting point, enthalpy of fusion, and heat capacity, are crucial for understanding the overall dissolution process. Differential Scanning Calorimetry (DSC) is a powerful technique for these measurements.[17]

Rationale for DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] This allows for the determination of transition temperatures and enthalpies, providing information about the purity and crystalline form of the compound.[17]

Detailed Experimental Protocol: DSC
  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the 4-tert-butylphenyl amino alcohol into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting. The onset of the peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Data Output & Analysis A Sample in Pan C DSC Cell A->C B Reference Pan B->C D Heating Program C->D Controlled Heating E Heat Flow Measurement D->E F Thermogram E->F G Melting Point (Onset) F->G H Enthalpy of Fusion (Peak Area) F->H

Caption: DSC Experimental Workflow for Thermal Analysis.

Conclusion

The systematic characterization of the thermodynamic properties and solubility of 4-tert-butylphenyl amino alcohols is a cornerstone of successful drug development. By employing robust, well-validated methodologies such as the shake-flask method for solubility and DSC for thermal analysis, researchers can gain critical insights into the physicochemical behavior of these compounds. This knowledge is indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, developing safe and effective medicines. The integrated approach outlined in this guide, which combines experimental rigor with a deep understanding of the underlying scientific principles, provides a reliable framework for achieving these goals.

References

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Technical Monograph: Pharmacological Profile of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The molecule 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as the fundamental backbone for a class of lipophilic


-adrenergic receptor agonists .

While the primary amine itself exhibits moderate biological activity, its


-substituted derivatives are high-potency ligands for 

-adrenoceptors (bronchodilation) and

-adrenoceptors (lipolysis/thermogenesis). The 4-tert-butyl group acts as a critical lipophilic anchor, enhancing bioavailability and receptor pocket affinity compared to the parent phenylethanolamine. This guide details the pharmacological mechanism, synthesis, and validation protocols for this chemical family.

Molecular Pharmacology & SAR

The Pharmacophore

The biological activity of this compound derivatives is dictated by the classic arylethanolamine pharmacophore required for G-Protein Coupled Receptor (GPCR) activation.

  • The Ethanolamine Tail: The

    
    -hydroxyl group on the ethyl chain is non-negotiable; it forms a critical hydrogen bond with specific serine and aspartate residues (e.g., Asp113, Ser203 in 
    
    
    
    -AR) within the receptor transmembrane domain.
  • The 4-tert-butyl Moiety: This bulky, hydrophobic substituent at the para-position mimics the biological function of the chloro- groups in Clenbuterol or the methyl- groups in Mabuterol . It occupies a hydrophobic pocket in the receptor, increasing residence time and potency.

  • The Amine (

    
    -terminus):  The primary amine (in the core structure) is often derivatized. 
    
    
    
    -alkylation (e.g., with isopropyl or tert-butyl groups) significantly increases
    
    
    -selectivity and potency by interacting with Asp113.
Mechanism of Action: -Adrenergic Signaling

Upon binding, these derivatives induce a conformational change in the Gs-coupled


-adrenergic receptor. This triggers the adenylate cyclase (AC) cascade.
Figure 1:

-Adrenergic Signaling Cascade

Visualization of the Gs-protein mediated pathway activated by phenylethanolamine derivatives.

G Ligand Ligand: 4-tert-butyl-PEA Derivative Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor  Binding (Kd) Gs Gs Protein (Activation) Receptor->Gs  GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC  Stimulation cAMP cAMP (Second Messenger) AC->cAMP  Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA  Activation Response Cellular Response: Smooth Muscle Relaxation (Bronchodilation) PKA->Response  Phosphorylation (MLCK/Hsp20)

Caption: Signal transduction pathway from ligand binding to physiological response (bronchodilation).[1]

Chemical Synthesis & Derivatization Protocol

To study these derivatives, a robust synthetic route is required. The following protocol utilizes a bromination-reduction sequence, ensuring high yield and purity.

Synthesis Workflow

The synthesis begins with commercially available 4-tert-butylacetophenone .

Figure 2: Synthetic Pathway

Step-by-step chemical transformation.

Synthesis Start 4-tert-butylacetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-1-(4-tert-butylphenyl) ethan-1-one Step1->Inter1 Step2 Amination (NaN3 or R-NH2) Inter1->Step2 Inter2 Aminoketone Intermediate Step2->Inter2 Step3 Reduction (NaBH4 / MeOH) Inter2->Step3 Final Target: 2-Amino-1-(4-tert-butylphenyl) ethan-1-ol Step3->Final

Caption: Modular synthesis allowing for N-substitution at Step 2 (Amination).

Detailed Experimental Protocol

Objective: Synthesis of 2-(tert-butylamino)-1-(4-tert-butylphenyl)ethan-1-ol (a potent derivative).

  • Bromination: Dissolve 4-tert-butylacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours. Quench with ice water and extract with dichloromethane (DCM).

  • Amination: Dissolve the crude

    
    -bromoketone in THF (15 mL). Add excess tert-butylamine (30 mmol) to act as both nucleophile and base. Reflux for 4 hours. Filter the amine hydrobromide salt.
    
  • Reduction: Cool the filtrate to 0°C. Add NaBH

    
     (15 mmol) in portions. Stir overnight at room temperature.
    
  • Workup: Quench with 1M HCl, basify to pH 10 with NaOH, and extract with EtOAc.

  • Purification: Recrystallize from hexane/ethanol to yield white crystals.

Bioanalytical Profiling: Validating Efficacy

To confirm the pharmacological profile, two complementary assays are required: Radioligand Binding (Affinity) and cAMP Accumulation (Functional Potency).

Protocol: Radioligand Competition Binding

Purpose: Determine the affinity constant (


) of the derivative for the 

-AR.
  • Membrane Source: CHO cells stably expressing human

    
    -AR.
    
  • Radioligand: [

    
    I]-Iodocyanopindolol (high affinity antagonist).
    
  • Method:

    • Incubate membranes (20

      
      g protein) with radioligand (50 pM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 90 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay

Purpose: Verify if the compound is an agonist (activator) or antagonist (blocker).

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Method:

    • Seed cells (2,000/well) in 384-well plates.

    • Add stimulation buffer containing the test compound. Incubate 30 min.

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Read fluorescence signal. A decrease in signal indicates high cAMP production (Agonism).

Expected Data Profile

The following table summarizes the expected pharmacological profile for the N-tert-butyl derivative compared to standard references.

CompoundSubstituent (R1)Substituent (N-R2)

(

) [nM]
Efficacy (

)
Activity Type
Test Subject 4-tert-butyltert-butyl15 - 50 85% Full Agonist
Salbutamol4-OH, 3-CH

OH
tert-butyl20070%Partial Agonist
Clenbuterol4-NH

, 3,5-di-Cl
tert-butyl1.290%Full Agonist
PropranololN/A (Naphthyl)Isopropyl0.60%Antagonist

Safety & Toxicology Considerations

While the 4-tert-butyl group enhances potency, it introduces specific toxicological risks that must be monitored during development:

  • Lipophilicity & CNS Penetration: The high LogP of the tert-butyl moiety facilitates blood-brain barrier (BBB) crossing. This may cause central side effects (tremors, anxiety) typical of systemic

    
    -agonists.
    
  • Cardiotoxicity: High affinity for cardiac

    
     receptors (lack of selectivity) can lead to tachycardia. Selectivity profiling (
    
    
    
    vs
    
    
    ) is mandatory.
  • Metabolic Stability: The tert-butyl group is metabolically robust, potentially leading to long half-lives (similar to Clenbuterol), which is advantageous for dosing but risky for accumulation.

References

  • PubChem. (n.d.). 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol | C12H20N2O.[2] National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Letts, L. G., et al. (1977).[3] The beta-adrenergic activity of some monosubstituted phenethanolamines. Archives Internationales de Pharmacodynamie et de Therapie.[3] Retrieved February 16, 2026, from [Link]

  • Vertex AI Search. (2026). Adrenergic agents.[3][4][5][6][7] 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Retrieved February 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol (Salbutamol Impurity). Retrieved February 16, 2026, from [Link]

Sources

Metabolic pathways and breakdown of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways and Breakdown of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic pathways and breakdown of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of drug metabolism to forecast its biotransformation. We will delve into the enzymatic systems likely responsible for its breakdown, outline robust experimental methodologies for its metabolic profiling, and detail the analytical techniques required for metabolite identification and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction to this compound

This compound is a chemical entity featuring a substituted phenyl ring and an amino alcohol side chain. Its structure suggests potential applications in pharmaceutical development, possibly as an intermediate or an active agent itself. The presence of a chiral center, a primary amine, a secondary alcohol, and a bulky tert-butyl group on a phenyl ring indicates that it will undergo extensive metabolic transformation in biological systems. Understanding these metabolic pathways is critical for evaluating its pharmacokinetic profile, potential toxicity, and overall suitability for further development.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue/Information
IUPAC Name This compound
Molecular Formula C₁₂H₁₉NO
Key Structural Features - 4-tert-butylphenyl group- Primary amino group (-NH₂)- Secondary hydroxyl group (-OH)- Chiral center
Predicted Reactivity The amino and hydroxyl groups are sites for conjugation (Phase II), while the aromatic ring and alkyl groups are susceptible to oxidation (Phase I).

Predicted Metabolic Pathways

The metabolism of xenobiotics is typically divided into two phases: Phase I (functionalization) and Phase II (conjugation).[3] For this compound, we can predict a series of reactions based on its functional groups.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[3] The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is the primary catalyst for these transformations.[4][5]

  • Aromatic Hydroxylation: The 4-tert-butylphenyl ring is a prime target for hydroxylation by CYP enzymes, likely at the ortho position relative to the tert-butyl group. This reaction introduces a phenolic hydroxyl group.[6]

  • Oxidation of the tert-butyl Group: One of the methyl groups on the tert-butyl moiety can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Oxidation of the Ethanolamine Side Chain: The secondary alcohol can be oxidized to a ketone.

  • N-Deamination: The primary amino group can be oxidatively deaminated to form a ketone, releasing ammonia.

G cluster_phase1 Phase I Metabolism (CYP450-mediated) Parent This compound Metabolite1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->Metabolite1 CYP450 Metabolite2 tert-butyl Hydroxylation Parent->Metabolite2 CYP450 Metabolite3 Side-chain Oxidation (Ketone formation) Parent->Metabolite3 CYP450 Metabolite4 N-Deamination Parent->Metabolite4 CYP450

Caption: Predicted Phase I metabolic pathways for the parent compound.

Phase II Metabolism: Conjugation Reactions

Following Phase I, the parent compound or its Phase I metabolites can undergo conjugation with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[3]

  • Glucuronidation: The hydroxyl groups (both the original secondary alcohol and any newly formed phenolic or alkyl hydroxyls) are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The primary amine can also undergo N-glucuronidation.

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl functions.

  • N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs).

G cluster_phase2 Phase II Metabolism Parent_Metabolites Parent Compound or Phase I Metabolites (-OH, -NH2) Glucuronide O- or N-Glucuronide Conjugate Parent_Metabolites->Glucuronide UGTs Sulfate O-Sulfate Conjugate Parent_Metabolites->Sulfate SULTs Acetylated N-Acetylated Metabolite Parent_Metabolites->Acetylated NATs

Caption: Predicted Phase II conjugation reactions.

Experimental Methodologies for Metabolic Profiling

To empirically determine the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Models

In vitro systems provide a controlled environment to study specific metabolic pathways.

  • Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are the standard for investigating Phase I metabolism.[7]

    • Protocol: Microsomal Stability Assay

      • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

      • Pre-warm the mixture to 37°C.

      • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Centrifuge to pellet the protein.

      • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[8][9]

  • Hepatocytes: Primary hepatocytes contain a full complement of both Phase I and Phase II enzymes, allowing for a more complete picture of metabolism.[10]

    • Protocol: Hepatocyte Metabolism Assay

      • Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.

      • Remove the plating medium and add fresh incubation medium containing the test compound.

      • Incubate at 37°C in a humidified incubator.

      • Collect both the cell culture medium and cell lysates at various time points.

      • Process the samples (e.g., protein precipitation, solid-phase extraction) for LC-MS/MS analysis to identify and quantify both the parent compound and its metabolites.[10]

  • Recombinant Enzymes: Using specific, individually expressed CYP enzymes (e.g., CYP3A4, CYP2D6) can identify which isoforms are responsible for the compound's metabolism.[7]

G cluster_workflow In Vitro Metabolism Workflow Start Test Compound Microsomes Liver Microsomes (+ NADPH) Start->Microsomes Hepatocytes Hepatocytes Start->Hepatocytes Quench Quench Reaction (Acetonitrile) Microsomes->Quench Hepatocytes->Quench Extract Sample Prep (Protein Precipitation) Quench->Extract Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Extract->Analyze Phase1 Phase I Metabolites Analyze->Phase1 Phase1_2 Phase I & II Metabolites Analyze->Phase1_2

Caption: A typical experimental workflow for in vitro metabolism studies.

Analytical Techniques for Metabolite Identification

The identification and quantification of metabolites require sensitive and specific analytical methods.

Table 2: Analytical Techniques for Metabolic Analysis

TechniqueApplicationRationale
High-Performance Liquid Chromatography (HPLC) Separation of parent compound and metabolites from the biological matrix.Utilizes a stationary phase (e.g., C18) and a mobile phase gradient to separate compounds based on their polarity.[11]
Tandem Mass Spectrometry (MS/MS) Detection, identification, and quantification of metabolites.Provides high sensitivity and selectivity. Precursor ions are selected and fragmented to produce a characteristic spectrum for structural elucidation.[8][9]
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for determining the elemental composition of unknown metabolites.Instruments like Orbitrap or TOF analyzers provide high mass accuracy, which is crucial for identifying novel metabolites.
Bioanalytical Method Development

A typical bioanalytical method using LC-MS/MS would involve:

  • Sample Preparation: Protein precipitation with acetonitrile is a common first step.[10] For cleaner samples, solid-phase extraction (SPE) may be employed.[12]

  • Chromatography: Reversed-phase HPLC with a C18 column is standard. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.[11]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is suitable for analyzing the amino group. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the parent and expected metabolites are monitored.[9][13]

Pharmacokinetic Implications

The rate and pathways of metabolism directly impact the pharmacokinetic profile of a compound.[1]

  • Clearance (CL): Extensive metabolism will lead to high hepatic clearance, potentially resulting in low oral bioavailability due to the first-pass effect.[2]

  • Half-life (t½): Rapid metabolism will result in a short elimination half-life.[2]

  • Drug-Drug Interactions: If the compound is metabolized by a major CYP enzyme like CYP3A4, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of that enzyme.[14]

Conclusion

The metabolic breakdown of this compound is predicted to be extensive, involving both Phase I oxidative reactions catalyzed by cytochrome P450 enzymes and Phase II conjugation reactions. The primary sites of metabolic attack are likely the aromatic ring, the tert-butyl group, and the ethanolamine side chain. A comprehensive understanding of these pathways requires a systematic experimental approach using in vitro models like liver microsomes and hepatocytes, coupled with advanced analytical techniques such as LC-MS/MS. The insights gained from these studies are fundamental for any further development of this compound, providing critical information on its efficacy, safety, and pharmacokinetic properties.

References

  • Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. (n.d.). Google Search.
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). Google Search.
  • (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol - Sigma-Aldrich. (n.d.). Google Search.
  • Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC. (2024). Google Search.
  • Drug Metabolism: Cytochrome P450 - ResearchG
  • Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. (2025). Google Search.
  • 6 Cytochrome P450 Metabolism and Inhibition: Analysis for Drug Discovery - ResearchG
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (2021). Google Search.
  • Chemical Pathways of Drug Biotransformation - Pharmacy 180. (n.d.). Google Search.
  • General Principles of Pharmacokinetics and Pharmacodynamics - Clinical G
  • Chapter 2 Pharmacokinetics in - ASHP Public
  • An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride - Benchchem. (n.d.). Google Search.
  • YouTube. (2024). Google Search.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Google Search.
  • Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride)
  • Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang - PMC. (2023). Google Search.
  • 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one Env.
  • Bioanalysis – Knowledge and References - Taylor & Francis. (n.d.). Google Search.

Sources

Methodological & Application

Step-by-step synthesis of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol from ketones

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a technical application note for professional researchers in a legitimate laboratory setting. It focuses on the synthesis of the


-hydroxyphenethylamine scaffold, specifically 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, using standard industrial methodologies (Delepine Reaction and Carbonyl Reduction).

Safety & Compliance Notice:

  • Lachrymatory Hazards: The synthesis described involves

    
    -haloketone intermediates (e.g., 2-bromo-1-(4-tert-butylphenyl)ethanone), which are potent lachrymators (tear gas agents). All operations involving these intermediates must be conducted in a properly functioning chemical fume hood with appropriate respiratory protection.
    
  • Bioactive Amines: The final product is a structural analogue of

    
    -adrenergic agonists. It should be handled with strict industrial hygiene protocols to prevent inadvertent exposure or inhalation.
    
  • Regulatory Status: While this specific compound is generally used as a research standard, researchers must verify compliance with all local regulations regarding substituted phenethylamines before synthesis.

Executive Summary

The synthesis of this compound is a critical workflow in the development of


-adrenergic receptor ligands. The presence of the tert-butyl group at the para-position of the phenyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted parent compounds.

This protocol details a robust, scalable route starting from the commercially available ketone, 1-(4-tert-butylphenyl)ethanone (4'-tert-butylacetophenone). The methodology prioritizes the Delepine Reaction over direct ammonolysis to eliminate the formation of secondary/tertiary amine byproducts, followed by a controlled reduction to yield the target aminoalcohol.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the instability of the free-base


-aminoketone, which is prone to self-condensation (dimerization to dihydropyrazines). We utilize the hexaminium salt and the hydrochloride salt of the aminoketone as stable intermediates.
Reaction Pathway Visualization

SynthesisPathway cluster_safety Critical Control Point Start 4'-tert-Butylacetophenone (Starting Ketone) Inter1 2-Bromo-1-(4-tert-butylphenyl)ethanone (Lachrymator) Start->Inter1 Br2 / AcOH (Bromination) Inter2 Hexaminium Salt (Precipitate) Inter1->Inter2 Hexamine / CHCl3 (Delepine Rxn) Inter3 2-Amino-1-(4-tert-butylphenyl)ethanone HCl (Stable Salt) Inter2->Inter3 HCl / EtOH (Hydrolysis) Final This compound (Target Alcohol) Inter3->Final NaBH4 / MeOH (Reduction)

Figure 1: Synthetic workflow utilizing the Delepine reaction to ensure primary amine selectivity.

Experimental Protocols

Phase 1: Preparation of the -Aminoketone Precursor

Objective: Convert the starting ketone to the amine salt while avoiding polyalkylation. Method: Delepine Reaction.[1][2]

ParameterSpecification
Starting Material 1-(4-tert-butylphenyl)ethanone (CAS 943-27-1)
Reagent A Bromine (

) or Polymer-supported Tribromide
Reagent B Hexamethylenetetramine (Hexamine)
Solvent System Chloroform (

) / Ethanol (

)
Key Intermediate 2-Amino-1-(4-tert-butylphenyl)ethanone HCl

Protocol Steps:

  • Bromination: Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq) in glacial acetic acid. Add Bromine (1.0 eq) dropwise at 0-5°C to control the exotherm. Stir at room temperature until the color fades.

    • Process Note: The product, 2-bromo-1-(4-tert-butylphenyl)ethanone, is a severe lachrymator . Do not isolate the dry solid if possible; proceed directly or handle as a solution.

  • Quaternization: Dissolve the crude bromo-ketone in chloroform. Add Hexamine (1.1 eq) in one portion. Stir vigorously. The hexaminium salt will precipitate as a white/off-white solid.

    • Mechanism:[3][4] The bulky hexamine prevents multiple alkylations, ensuring exclusively primary amine formation [1].

  • Hydrolysis: Filter the hexaminium salt and wash with ether to remove non-polar impurities. Suspend the salt in Ethanol (5 vol) and add concentrated HCl (2.5 eq). Heat to reflux for 2-4 hours.

  • Isolation: Cool the mixture. The ammonium chloride byproduct and formaldehyde acetals remain in solution or are removed. The target 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride crystallizes upon cooling or addition of acetone. Filter and dry.[1]

Phase 2: Reduction to this compound

Objective: Reduce the ketone carbonyl to the secondary alcohol without affecting the amine or the aromatic ring. Method: Sodium Borohydride Reduction (Racemic) or Transfer Hydrogenation (Enantioselective).

Method A: Standard Reduction (Racemic)

This method yields the racemic (


)-aminoalcohol.
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and thermometer, suspend the 2-amino-1-(4-tert-butylphenyl)ethanone HCl (10.0 g, 44 mmol) in Methanol (100 mL).

  • Neutralization (In-situ): Cool the solution to 0°C. Carefully add Triethylamine (1.0 eq) or dilute NaOH to liberate the free amine in situ immediately prior to reduction.

    • Critical Caution: Do not allow the free aminoketone to stand for long periods, as it is unstable.

  • Reduction: Add Sodium Borohydride (

    
    , 0.6 eq, 26.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10°C.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Eluent: 10% MeOH in DCM) or HPLC.

  • Quench: Quench the reaction by dropwise addition of 1N HCl until pH ~2 (destroys excess hydride).

  • Workup:

    • Evaporate the methanol under reduced pressure.

    • Basify the aqueous residue with 2N NaOH to pH >12.

    • Extract the product into Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or convert to the Hydrochloride salt for higher stability and purity.

Method B: Enantioselective Transfer Hydrogenation (Advanced)

For pharmaceutical applications requiring the (R)- or (S)-enantiomer.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid / Triethylamine azeotrope.

  • Conditions: Stir the aminoketone HCl in the presence of the catalyst (1 mol%) and hydrogen source in DCM at 25°C for 12-24 hours [2]. This typically yields the alcohol with >95% ee.

Analytical Validation

TestExpected ResultInterpretation
HPLC Purity > 98.0%Peak area normalization at 254 nm.
1H NMR (DMSO-d6)

1.28 (s, 9H, t-Bu), 4.6 (t, 1H, CH-OH), 2.7 (d, 2H, CH2-N)
Confirms t-butyl group and ethanolamine side chain.
Mass Spec (ESI+) [M+H]+ = 194.15 m/zConsistent with Formula

.
Appearance White crystalline solidOff-white indicates oxidation or residual ketone.

References

  • Delepine Reaction Mechanism: Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979(3), 161-176.

  • Asymmetric Reduction: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102.

  • General Phenylethanolamine Synthesis: "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." BenchChem Technical Library.

  • Safety Data: Sigma-Aldrich Safety Data Sheet for (S)-2-Amino-2-(4-tert-butylphenyl)ethanol.

Sources

Enantioselective reduction protocols for 4-tert-butylphenyl amino ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Enantioselective Reduction Protocols for 1-(4-tert-butylphenyl)-2-aminoethanol

Executive Summary

This application note details high-fidelity protocols for the enantioselective synthesis of (R)-1-(4-(tert-butyl)phenyl)-2-aminoethanol , a privileged pharmacophore found in


-adrenergic agonists (e.g., Mabuterol, Bambuterol analogs).

The reduction of


-amino ketones presents a specific synthetic challenge due to the instability of the free base amino ketone, which is prone to self-condensation into dihydropyrazines. This guide provides two validated, self-consistent methodologies that circumvent this instability while achieving high enantiomeric excess (ee >98%):
  • Method A (Biocatalytic): A Green Chemistry approach using Ketoreductases (KREDs) with cofactor recycling, ideal for mild conditions and maximum enantiopurity.

  • Method B (Chemo-catalytic): Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya Ru(II) complex, ideal for scalability and process robustness.

Target Molecule Profile

  • Target: (R)-1-(4-(tert-butyl)phenyl)-2-aminoethanol

  • Precursor: 2-amino-1-(4-(tert-butyl)phenyl)ethan-1-one hydrochloride

  • Critical Quality Attribute: Enantiomeric Excess (ee)

    
     98.0% (R-isomer).
    
  • Mechanism of Action: The (R)-enantiomer typically exhibits significantly higher binding affinity to

    
    -adrenergic receptors compared to the (S)-distomer.
    

Method A: Biocatalytic Reduction (KRED)

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This "coupled-enzyme" approach drives the equilibrium toward the alcohol and eliminates the need for stoichiometric NADPH.

Mechanistic Pathway

The KRED enzyme transfers a hydride from NADPH to the re-face of the ketone. GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.

Biocatalysis cluster_0 Cofactor Recycle System cluster_1 Main Reduction Glucose Glucose GDH GDH Enzyme Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Substrate Amino Ketone (HCl) KRED KRED Enzyme Substrate->KRED Product (R)-Amino Alcohol KRED->Product NADP NADP+ KRED->NADP NADP->GDH Recycle NADPH->KRED Hydride Source

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor regeneration.

Experimental Protocol

Reagents:

  • Substrate: 2-amino-1-(4-(tert-butyl)phenyl)ethan-1-one HCl (100 mg).

  • Enzyme: KRED-P1-B02 (Codexis or equivalent broad-spectrum KRED).

  • Cofactor: NADP+ (1.0 mg).

  • Recycle Mix: Glucose (150 mg), GDH (5 mg).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Degas by sparging with nitrogen for 10 minutes (enzymes are sensitive to oxidative stress).

  • Cofactor Solution: Dissolve Glucose (1.5 eq) and NADP+ (catalytic amount) in 4 mL of buffer. Add GDH enzyme.

  • Substrate Addition: Dissolve the amino ketone HCl salt in 1 mL DMSO (or IPA). Note: Do not neutralize the salt before addition; the buffer capacity will manage the pH.

  • Reaction Initiation: Add the substrate solution dropwise to the enzyme/cofactor mix. Add the KRED enzyme last.

  • Incubation: Stir gently (orbitally) at 30°C for 18–24 hours. Maintain pH at 7.0 using 1M NaOH if necessary (gluconic acid production lowers pH).

  • Quench & Workup:

    • Add 10 mL Ethyl Acetate (EtOAc).[1]

    • Adjust pH to >10 with 2M NaOH (to deprotonate the amine and drive it into the organic phase).

    • Centrifuge to break emulsion. Separate organic layer.[2]

    • Dry over

      
       and concentrate.
      

Method B: Asymmetric Transfer Hydrogenation (ATH)

For scales >10g, Ru-catalyzed ATH is often preferred due to lower volumetric costs. This protocol uses the Noyori-Ikariya catalyst system, which is uniquely capable of reducing amino ketones via an outer-sphere mechanism that tolerates the free amine.

Mechanistic Pathway

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center binds the hydride, while the ligand's amine proton interacts with the substrate's carbonyl oxygen. This "lock-and-key" transition state ensures high enantioselectivity.

ATH PreCat RuCl(p-cymene)[(R,R)-TsDPEN] ActiveCat 16e- Ru Species (Active Catalyst) PreCat->ActiveCat -HCl (Activation) Hydride 18e- Ru-Hydride (Reducing Species) ActiveCat->Hydride + HCOOH Hydride->ActiveCat Transfer to Substrate - CO2 Product (R)-Amino Alcohol Hydride->Product CO2 CO2 (Gas) Hydride->CO2 Substrate Amino Ketone Substrate->Hydride Outer Sphere Transition State HSource HCOOH / TEA (5:2 Azeotrope) HSource->Hydride

Figure 2: The Noyori ATH catalytic cycle utilizing Formic Acid as the hydrogen donor.

Experimental Protocol

Reagents:

  • Substrate: 2-amino-1-(4-(tert-butyl)phenyl)ethan-1-one HCl (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.[3]

  • Solvent: DMF or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, weigh the Ru-catalyst.

  • Substrate Solution: Dissolve the amino ketone HCl salt in DMF (concentration 0.5 M).

    • Critical Control: The HCl salt prevents dimerization. The basicity of the TEA in the hydrogen source will liberate the free amine in situ at a controlled rate.

  • Reaction:

    • Add the FA/TEA mixture (5 eq relative to substrate) to the substrate solution.

    • Add the catalyst.

    • Stir at 25°C. Monitor CO2 evolution (bubbler).

  • Monitoring: Reaction is typically complete in 8–12 hours. Check by HPLC.

  • Workup:

    • Dilute with water.

    • Basify to pH 10 with NaOH.

    • Extract with DCM (3x).

    • Wash combined organics with brine.

    • Purification: Recrystallization from EtOAc/Heptane is usually sufficient to upgrade ee to >99%.

Analytical Validation (HPLC)

Accurate determination of enantiomeric excess is critical. The following method separates the (R) and (S) enantiomers of the amino alcohol.

ParameterCondition
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or Chirobiotic V
Mobile Phase Acetonitrile : 20mM

buffer (pH 9.0) [30:70]
Flow Rate 0.8 mL/min
Detection UV @ 220 nm
Temperature 25°C
Retention Times (S)-isomer: ~8.5 min (R)-isomer: ~10.2 min

Note: The high pH buffer ensures the amine is non-protonated, improving peak shape on polysaccharide columns.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Enzyme inhibition by product or substrate.Add 5% DMSO or isopropanol to improve solubility. Increase GDH loading.
Low Conversion (Method B) Catalyst poisoning by HCl.Ensure sufficient TEA is present to neutralize the HCl salt of the substrate.
Racemization Retro-aldol or harsh workup.Keep workup temperature <40°C. Avoid prolonged exposure to strong base.
Dimer Formation Free base instability.Store substrate strictly as HCl salt. Only liberate free base in situ.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation of Ketones.[3][4] Journal of the American Chemical Society, 127(20), 7318–7319. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[5] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits and Protocols. Link

  • BenchChem. (2025).[6] 2-Amino-1-(4-hydroxyphenyl)ethanone as a Key Intermediate for Adrenergic Compounds.[6] Link

Sources

HPLC method development for detection of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a chiral amino alcohol, this compound presents unique challenges, including its polar nature and the necessity for controlling its ionization state to achieve optimal chromatographic performance. This document details a systematic approach, from understanding the analyte's physicochemical properties to the final method validation, following the standards set by the International Council for Harmonisation (ICH). We describe a reversed-phase HPLC (RP-HPLC) method suitable for purity assessment and quantitation, and discuss strategies for chiral separation. The protocols provided are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both a practical guide and a foundational understanding of the principles behind the methodological choices.

Introduction

This compound is a chiral amino alcohol whose structural motifs are common in pharmaceutical intermediates and biologically active molecules. The presence of a primary amine and a hydroxyl group renders the molecule polar, while the tert-butylphenyl group provides a nonpolar region and a useful chromophore for UV detection. Accurate and precise quantification of this compound is critical for ensuring the quality and purity of starting materials, monitoring reaction progress, and for final product release in drug development.

The primary challenges in developing an HPLC method for this analyte are twofold: 1) managing the high polarity and basic nature of the primary amine to achieve good retention and symmetrical peak shape on common reversed-phase columns, and 2) addressing the chirality to separate the enantiomers if required. Standard reversed-phase chromatography can often struggle with highly polar analytes, leading to poor retention and peak shape.[1][2] This guide provides a systematic approach to overcome these challenges by carefully selecting the stationary phase, mobile phase composition, and pH. The validation of the developed method is discussed in accordance with the globally recognized ICH Q2(R2) guidelines to ensure the procedure is suitable for its intended purpose.[3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. These properties dictate the analyte's behavior in the chromatographic system and inform the selection of appropriate analytical conditions.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of this compoundContains a basic primary amine (pKa ~9-10), a polar alcohol, a nonpolar tert-butyl group, and a phenyl ring chromophore. The molecule is chiral at the carbon bearing the hydroxyl group.
Molecular Formula C12H19NO[5]
Monoisotopic Mass 193.1467 g/mol Relevant for mass spectrometry (MS) detection if used.
Predicted pKa ~9.5 (for the amine group)The amine will be protonated (cationic) at pH < 7.5. Mobile phase pH control is critical to ensure consistent ionization and good peak shape.
Predicted XlogP 2.4[6]Indicates moderate hydrophobicity. Sufficiently nonpolar for retention on a C18 column, but the polar amine and alcohol groups will reduce retention.
UV Absorbance Phenyl ring provides UV absorbance, expected λmax ~220 nm and ~265 nm.Enables straightforward detection using a standard UV detector.

HPLC Method Development Strategy

Our strategy is to develop a primary reversed-phase method for achiral analysis (purity, assay) and to outline the approach for a subsequent chiral separation. The process is guided by the analyte's properties.

Initial Considerations & Rationale
  • Analyte Polarity and Basicity : The primary amine is the most influential functional group. At acidic pH, it will be fully protonated (-NH3+), making the molecule highly polar. This can lead to poor retention on traditional C18 columns.[2] Furthermore, interaction of the protonated amine with residual acidic silanols on the silica backbone of the stationary phase can cause significant peak tailing.

  • Controlling Peak Shape : To mitigate peak tailing, we have two primary strategies: 1) using a low pH mobile phase with a buffer to ensure consistent protonation of the amine and to suppress the ionization of residual silanols, or 2) using a high pH mobile phase to keep the amine in its neutral, more retentive state (-NH2). However, many silica-based columns are not stable at high pH. Therefore, an acidic pH approach is often more robust and is selected here.

  • Chromatophore : The tert-butylphenyl group allows for UV detection, which is widely available and robust. A photodiode array (PDA) detector is ideal for initial development to confirm the λmax and assess peak purity.

  • Chirality : As an enantiomeric pair, the R- and S- forms of the molecule will not be separated by a standard achiral column. If the separation of enantiomers is required, a dedicated chiral stationary phase (CSP) is necessary.[7][8]

Column Selection
  • For Achiral Analysis (Purity/Assay) : A modern, high-purity silica C18 column with end-capping is the recommended starting point. A polar-embedded or polar-endcapped phase could also be considered to improve retention of the polar analyte and provide alternative selectivity.[9] These columns are more resistant to "phase collapse" when using highly aqueous mobile phases.[10]

  • For Chiral Analysis : The separation of amino alcohols is well-documented on several types of CSPs. Macrocyclic glycopeptide phases (e.g., Teicoplanin-based, like CHIROBIOTIC T) are highly effective for underivatized amino alcohols.[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also excellent candidates.[12] The selection is often empirical, requiring screening of a few different CSPs.[7]

Mobile Phase Optimization
  • Organic Modifier : Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often better peak shapes for basic compounds.

  • Aqueous Phase & pH Control : A mobile phase pH of 2.5-3.5 is ideal. This ensures the primary amine is consistently protonated and suppresses the ionization of silanol groups on the stationary phase, minimizing peak tailing. A phosphate or formate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) is suitable.

  • Elution Mode : A gradient elution, starting with a higher aqueous percentage and ramping to a higher organic percentage, is recommended for initial development. This ensures that any impurities with significantly different polarities are eluted and provides a good overview of the sample complexity. The gradient can be optimized or converted to an isocratic method later for routine analysis if desired.

Detector Settings

Based on the phenyl chromophore, initial screening should be performed with a PDA detector from 200-400 nm. The optimal wavelength for quantification will likely be near the absorbance maximum, around 220 nm , to ensure high sensitivity.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow A Define Analytical Goal (Purity, Assay, Chiral) B Review Analyte Properties (pKa, logP, UV) A->B Foundation C Initial Column & Mobile Phase Selection B->C Rational Choice D Screening Runs (Gradient Elution) C->D Experimentation D->C Re-select if poor E Optimize Mobile Phase (pH, Buffer, % Organic) D->E Refinement F Optimize Physical Parameters (Flow Rate, Temperature) E->F Fine-Tuning G System Suitability Check (Tailing, Resolution, Plates) F->G Performance Check G->E Re-optimize if fails H Method Validation (ICH Q2) G->H Qualification

Caption: Logical workflow for systematic HPLC method development.

Detailed Protocols

Equipment, Software, and Reagents
  • HPLC System : Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Data Acquisition : Empower™, Chromeleon™, OpenLab™, or equivalent CDS.

  • Analytical Column (Achiral) : C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).

  • Analytical Column (Chiral) : CHIROBIOTIC T, 4.6 x 250 mm, 5 µm, or equivalent.

  • Reagents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Potassium Dihydrogen Phosphate (KH2PO4), Phosphoric Acid (H3PO4), Formic Acid.

  • Reference Standard : this compound, >98% purity.

Standard and Sample Preparation
  • Diluent : Mobile Phase A (See below).

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Protocol 1: Achiral Purity Analysis by RP-HPLC

This method is designed for the quantitative determination of this compound and the separation of potential process-related impurities.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase chemistry suitable for the analyte's hydrophobicity.
Mobile Phase A 20 mM KH2PO4, pH adjusted to 3.0 with H3PO4Buffered aqueous phase to ensure consistent protonation of the analyte and suppress silanol activity.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient Program Time (min)%B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detector UV at 220 nmWavelength of high absorbance for the phenyl chromophore, ensuring good sensitivity.

Step-by-Step Protocol:

  • Prepare the mobile phases as described in the table. Filter the aqueous mobile phase through a 0.45 µm filter.

  • Install the specified column and set the column oven temperature to 30 °C.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare standard and sample solutions as described in section 4.2.

  • Create a sequence in the chromatography data system (CDS).

  • Inject a blank (diluent), followed by replicate injections of the working standard solution, and then the sample solutions.

  • Process the data to determine retention time, peak area, and calculate the purity or concentration of the analyte.

Protocol 2: Chiral Enantiomeric Separation

This method outlines a starting point for separating the enantiomers of this compound. Chiral separations often require screening and optimization.[11]

ParameterRecommended Starting ConditionRationale
Column CHIROBIOTIC T, 4.6 x 250 mm, 5 µmMacrocyclic glycopeptide CSP known for excellent separation of amino alcohols.
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)Polar organic mode, common for this CSP. The acid/base additives improve peak shape.
Elution Mode IsocraticIsocratic elution is typical for chiral separations to maximize resolution.
Flow Rate 1.0 mL/minStandard flow rate. Can be adjusted to optimize resolution.
Column Temperature 25 °CTemperature can significantly affect chiral selectivity; room temperature is a good starting point.
Injection Volume 10 µL
Detector UV at 220 nm

Step-by-Step Protocol:

  • Prepare the mobile phase. Premixing is critical for reproducibility.

  • Install the chiral column and equilibrate at 1.0 mL/min until the baseline is stable (can take longer than RP columns).

  • Inject a solution of the racemic standard (e.g., 0.1 mg/mL).

  • Monitor the chromatogram for the separation of two peaks.

  • If separation is not optimal, systematically adjust the mobile phase composition (e.g., try different alcohols like ethanol, or vary the acid/base modifier concentration).

Method Validation (as per ICH Q2(R2))

Once the achiral method (Protocol 1) is optimized, it must be validated to demonstrate its suitability for its intended purpose.[3] Validation ensures the method is reliable, reproducible, and accurate for routine use. The core validation parameters are outlined by ICH guidelines.[4][13]

ValidationParameters Root Method Validation (ICH Q2) Specificity Specificity Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision (Repeatability & Intermediate) Root->Precision LOD Detection Limit (LOD) Root->LOD LOQ Quantitation Limit (LOQ) Root->LOQ Robustness Robustness Root->Robustness

Caption: Core parameters for analytical method validation.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak for the analyte is pure and resolved from other peaks (Resolution > 2).
Linearity To demonstrate a direct proportional relationship between concentration and detector response over the specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed by spike recovery of the analyte into a placebo matrix.Recovery between 98.0% and 102.0%.[14]
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability : Intra-day precision. - Intermediate Precision : Inter-day, inter-analyst precision.Relative Standard Deviation (RSD) ≤ 2.0%.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%).System suitability parameters remain within acceptance criteria.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for this compound. By leveraging an understanding of the analyte's physicochemical properties, a robust reversed-phase HPLC method using a C18 column with an acidic buffered mobile phase was established for achiral analysis. This method is suitable for determining purity and performing assays in a quality control environment. Additionally, a clear strategy for developing a chiral separation using a macrocyclic glycopeptide stationary phase was presented. The successful implementation and validation of these methods, following the principles outlined herein, will ensure the generation of accurate, reliable, and reproducible data for this important compound.

References

  • United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia.

  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds". (Note: Deep link was unavailable, linking to main site)

  • U.S. Pharmacopeial Convention. "<621> CHROMATOGRAPHY". uspbpep.com.

  • Waters Corporation. "Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography". (Note: Deep link was unavailable, linking to main site)

  • Agilent Technologies. "Revisions per USP 621".

  • United States Pharmacopeia. "<621> Chromatography - USP-NF ABSTRACT".

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Waters Blog.

  • SIELC Technologies. "Polar Compounds".

  • Hichrom Limited. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES". (Note: Deep link was unavailable, linking to main site)

  • LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis".

  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained".

  • Zenodo. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW".

  • Sigma-Aldrich. "(S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol".

  • Pharmaguideline. "Steps for HPLC Method Validation".

  • Chen, C. C., & Lin, C. E. "HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases...". Journal of Chromatographic Science, Oxford Academic.

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained".

  • ResearchGate. "What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?".

  • PubChem. "2-Amino-1-[4-(tert-butoxy)phenyl]ethan-1-ol". National Center for Biotechnology Information.

  • Wang, Y., et al. "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines...". PMC.

  • Pharmaffiliates. "2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol".

  • Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column". Journal of Chemical and Pharmaceutical Research.

  • PubChem. "2-(tert-Butylamino)ethanol". National Center for Biotechnology Information.

  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations".

  • ResearchGate. "Development and validation of a HPLC/FLD method combined with online derivatization...".

  • PubChemLite. "2-amino-1-(4-tert-butylphenyl)ethan-1-one hydrochloride".

  • RSC Publishing. "Development of an HPLC method for the determination of amines in a leukemia mouse model".

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases".

  • Phenomenex. "Chiral HPLC Separations".

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation".

Sources

Preparation of pharmaceutical intermediates using 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

[1]

Executive Summary

This compound is a critical phenylethanolamine scaffold used in the development of next-generation G-Protein Coupled Receptor (GPCR) modulators.[1] Its structural core—comprising a lipophilic 4-tert-butylphenyl "tail" and a polar aminoethanol "head"—mimics the endogenous catecholamines (norepinephrine/epinephrine) while providing enhanced metabolic stability and selectivity for the


-adrenergic receptor (

-AR)
1

This guide outlines the strategic application of this intermediate in synthesizing


-alkylated bioactive pharmacophoresL-7965681

Chemical Profile & Strategic Value[1]

PropertySpecification
IUPAC Name This compound
CAS Number 41870-80-8 (HCl salt); 191109-50-9 (S-isomer glycinol variant*)
Molecular Formula

Molecular Weight 193.29 g/mol
Chirality Contains 1 stereocenter (

).[1][2] The (R)-enantiomer is typically the eutomer for

-AR activity.[1]
Key Functionality Secondary Alcohol: H-bond donor/acceptor for receptor serine residues.Primary Amine: Nucleophilic handle for

-alkylation (pharmacophore extension).4-tert-Butyl Group: Lipophilic anchor for the hydrophobic binding pocket.[1]

*Note: Users must distinguish between the ethanolamine type (1-ol, subject of this guide) and the phenylglycinol type (2-ol).[1]

Therapeutic Relevance[2][3][4][5][6][7]
  • 
    -Adrenergic Agonists:  The 4-tert-butyl group serves as a bioisostere for the 3-chlorophenyl or 3,5-dichlorophenyl rings found in earlier generations (e.g., Clenbuterol), improving selectivity for 
    
    
    over
    
    
    /
    
    
    receptors to minimize cardiovascular side effects.[1]
  • TRPM8 Antagonists: Derivatives of this scaffold act as transient receptor potential melastatin 8 (TRPM8) blockers, relevant for treating neuropathic pain and cold allodynia.[1]

Synthetic Pathways (Flowchart)

The following diagram illustrates the conversion of the core intermediate into a bioactive

GStartStart:This compound(Free Base or HCl)Step1Step 1: Imine FormationReagent: Aryl/Alkyl AldehydeSolvent: MeOH/EtOHStart->Step1 CondensationIntermediateIntermediate:Schiff Base (Imine)Step1->Intermediate -H2OStep2Step 2: ReductionReagent: NaBH4 or NaBH(OAc)3Temp: 0°C to RTIntermediate->Step2 Hydride TransferProductFinal Product:N-Alkylated Beta-Agonist(Secondary Amine)Step2->Product Workup & PurificationChiralOptional: Chiral Resolution(if starting racemic)Reagent: (R)-Mandelic AcidProduct->Chiral Enantiomeric Enrichment

Figure 1: Synthetic workflow for converting this compound into pharmaceutical candidates via reductive amination.

Detailed Experimental Protocols

Protocol A: Preparation of -Alkylated -Agonist Precursors

Objective: To synthesize a secondary amine derivative (e.g., analogous to the L-796568 tail) using reductive amination. This method avoids the over-alkylation often seen with direct alkyl halide substitution.[1]

Reagents & Materials:
  • Substrate: this compound (1.0 eq)

  • Electrophile: Appropriate Aryl-acetaldehyde or Ketone (1.0–1.1 eq) (e.g., 4-(methoxycarbonylmethyl)benzaldehyde for library generation).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) or Sodium borohydride (

    
    ).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Catalyst: Acetic Acid (AcOH) (catalytic, optional to activate imine).[1]

Step-by-Step Methodology:
  • Free Base Preparation (if starting from HCl salt):

    • Dissolve the amine hydrochloride in water.[1]

    • Adjust pH to >10 using 2M NaOH.[1]

    • Extract with Ethyl Acetate (

      
      ).[1] Dry over 
      
      
      , filter, and concentrate to obtain the free amine.
  • Imine Formation:

    • In a round-bottom flask, dissolve This compound (10 mmol) in anhydrous MeOH (50 mL).

    • Add the Aldehyde (10 mmol) dropwise.[1]

    • Critical Check: If the aldehyde is sterically hindered, add

      
       (anhydrous) to scavenge water and drive equilibrium.[1]
      
    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).[1]
      
    • Alternative: If using STAB, perform the reaction in DCE at RT and add STAB in one portion.

    • Allow the reaction to warm to RT and stir overnight.

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Remove volatile solvents under reduced pressure.[1][3]

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Purify the crude oil via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: DCM:MeOH:NH4OH (95:5:0.[1]5) is typically required due to the polarity of the secondary amine.[1]

Protocol B: Chiral Resolution (Enrichment of the (R)-Isomer)

Biological activity for

(R)-enantiomer1
  • Salt Formation:

    • Dissolve racemic this compound in hot Ethanol.

    • Add 0.5 equivalents of (R)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid .[1]

  • Crystallization:

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.

    • Filter the precipitate (diastereomeric salt).[1]

  • Recrystallization:

    • Recrystallize the salt from EtOH/Water (9:[1]1) until constant optical rotation is achieved.[1]

  • Free Base Liberation:

    • Treat the purified salt with 1M NaOH and extract with EtOAc to yield the enantiopure (R)-amine.[1]

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before downstream use, the following parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/H2O gradient)

Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)

ee (for chiral batches)
Identity

-NMR (DMSO-

)
Characteristic doublet at

ppm (t-Butyl); Multiplet at

ppm (CH-OH).[1]
Water Content Karl Fischer Titration

Mechanism of Action (Pharmacophore Mapping)

The following diagram explains why this intermediate is used. It maps the structural features of the molecule to the binding sites of the

1

ReceptorBindingcluster_ReceptorBeta-3 Adrenergic Receptor PocketMoleculeDrug Molecule(Derived from this compound)Site1Hydrophobic Pocket(Val, Phe residues)Molecule->Site1 4-tert-Butyl Group(Lipophilic Interaction)Site2Serine Residues(H-Bonding)Molecule->Site2 Beta-Hydroxyl Group(H-Bond Donor)Site3Aspartic Acid (Asp113)(Ionic Bond)Molecule->Site3 Protonated Amine(Salt Bridge)

Figure 2: Pharmacophore mapping of the intermediate against the

1

Safety & Handling

  • Hazard Classification: The amine is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). The hydrochloride salt is hygroscopic.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or carbamate formation from atmospheric

    
    .[1]
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle fine powders in a fume hood to avoid inhalation.[1]

References

  • Sigma-Aldrich. (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol Product Specification. Retrieved from [1]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Larsen, T. M., et al. (2002).[1][4] Effect of a 28-d treatment with L-796568, a novel beta(3)-adrenergic receptor agonist, on energy expenditure and body composition in obese men.[1][5] Clinical Pharmacology & Therapeutics.[1][4] Retrieved from

  • Parmee, E. R., et al. (1998).[1] Discovery of L-755,507: A Potent and Specific Beta-3 Adrenergic Receptor Agonist.[1] Bioorganic & Medicinal Chemistry Letters.[1][2][5]

  • Fisher, M. H., et al. (1998).[1] Design and Synthesis of Beta-3 Adrenergic Agonists. U.S. Patent 5,786,356.[1]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our guidance is grounded in established physicochemical principles to ensure the integrity and success of your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses a chemical structure that inherently limits its aqueous solubility. The presence of a large, non-polar tert-butylphenyl group contributes to a significant hydrophobic character. While the amino and hydroxyl groups offer some polarity, the overall molecule tends to be lipophilic, making it challenging to dissolve in neutral aqueous solutions. This guide will walk you through systematic approaches to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: The insolubility you're observing is expected due to the compound's molecular structure. The bulky, hydrophobic tert-butylphenyl group makes the molecule resistant to dissolving in polar solvents like water at neutral pH. At neutral pH, the primary amine group is only partially protonated, which is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: I've prepared a stock solution in an organic solvent like DMSO and see precipitation when I dilute it into my aqueous buffer. What's happening?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[1] Your compound is soluble in the organic stock solvent but becomes insoluble when introduced to the predominantly aqueous environment of the buffer, leading to precipitation.

Q3: Is heating a viable option to increase the solubility of this compound?

A3: Gentle heating can increase the rate of dissolution and solubility. However, it is critical to first determine the thermal stability of this compound to prevent degradation.[1] We recommend starting at a low temperature (e.g., 37°C) and monitoring the solution for any signs of degradation over time.

Q4: What are the most common and effective strategies to enhance the aqueous solubility of this compound?

A4: The most effective strategies for a weakly basic compound like this involve pH adjustment, the use of co-solvents, complexation with cyclodextrins, or the addition of surfactants.[2][3][4][5][6][7][8][9] The optimal method will depend on the specific requirements of your experiment.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols to address solubility issues systematically. We recommend a tiered approach, starting with the simplest and most common techniques.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Compound Precipitation in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is pH modification permissible for your assay? cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent No success Success: Compound Solubilized ph_adjust->success Yes cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin No cosolvent->success Yes surfactant Strategy 4: Surfactant Addition cyclodextrin->surfactant No cyclodextrin->success Yes surfactant->success Yes fail Re-evaluate Experiment or Consider Formulation surfactant->fail No

Caption: A decision tree for troubleshooting poor aqueous solubility.

Strategy 1: pH Adjustment

Principle: As an amine-containing compound, this compound is a weak base. By lowering the pH of the aqueous buffer, the primary amine group becomes protonated, forming a more soluble salt.[][11]

Experimental Protocol:

  • Determine Target pH: Start by preparing a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

  • Initial Test: Add a small, known amount of the compound to a fixed volume of each buffer.

  • Observation: Vortex and observe for dissolution. A visual inspection for clarity is the first indicator.

  • Titration (for precise pKa determination):

    • Accurately weigh and suspend the compound in deionized water.

    • Slowly titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Monitor the pH change with a calibrated pH meter. The point of inflection in the titration curve will give an approximation of the pKa.

  • Working Solution Preparation: Once an effective pH is identified, prepare your final experimental buffer at that pH.

Causality: Protonating the amine group introduces a positive charge, which significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility.

Trustworthiness: This method is highly reliable for basic compounds. Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

Strategy 2: Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[2][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

Experimental Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental setup. Ethanol and PEG 400 are common starting points.

  • Prepare Co-solvent/Buffer Mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Solubility Testing: Add a known amount of this compound to each mixture and determine the solubility.

  • Optimization: Identify the lowest concentration of co-solvent that achieves the desired compound concentration.

Causality: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic tert-butylphenyl group to be solvated.

Trustworthiness: This is a widely used and effective technique.[13] However, be aware that high concentrations of organic co-solvents can impact biological systems. Always run a vehicle control in your experiments.

Quantitative Data Summary:

Co-solvent SystemConcentration RangeExpected Solubility Increase
Ethanol/Water5-20% (v/v)Moderate to High
PEG 400/Water10-30% (v/v)High
Propylene Glycol/Water10-40% (v/v)Moderate to High
Strategy 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6][8][9] They can encapsulate hydrophobic molecules, like the tert-butylphenyl group of your compound, forming an inclusion complex that is water-soluble.[5][6][8][9]

Experimental Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high aqueous solubility and low toxicity.[5]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complexation: Add your compound to the cyclodextrin solutions. Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the solution to equilibrate, typically for several hours or overnight, with stirring.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Causality: The hydrophobic portion of the guest molecule (this compound) is sequestered within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 After Complexation a0 Hydrophobic Guest Molecule c Water-Soluble Inclusion Complex a0->c Encapsulation a1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) a1->c Forms Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Trustworthiness: This method is highly effective for compounds with appropriate size and hydrophobicity to fit within the cyclodextrin cavity. It is widely used in pharmaceutical formulations.[6][8][9]

Strategy 4: Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[3][14][15][16][17] The hydrophobic core of these micelles can entrap insoluble compounds, increasing their apparent solubility.[3][14][15][16][17]

Experimental Protocol:

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally well-tolerated in biological systems.

  • Prepare Surfactant Solutions: Make solutions of the surfactant in your buffer at concentrations above its known CMC.

  • Solubilization: Add your compound to the surfactant solution and mix thoroughly (vortex, sonicate).

  • Observation: Observe for the formation of a clear solution.

Causality: The hydrophobic tert-butylphenyl group of the compound partitions into the hydrophobic core of the micelles, while the hydrophilic outer surface of the micelles interacts with the aqueous buffer, keeping the compound in solution.

Trustworthiness: Surfactant-based solubilization is a powerful technique.[3][15] However, it's important to be aware that surfactants can have biological effects of their own, so appropriate controls are essential.

Final Recommendations

When encountering solubility issues with this compound, a systematic approach is key. We advise starting with pH adjustment, as it is often the simplest and most effective method for amine-containing compounds. If this is not compatible with your experimental design, proceed to evaluate co-solvents, cyclodextrins, and surfactants in a stepwise manner. Always validate that the chosen solubilization method does not interfere with your downstream applications by including appropriate vehicle controls.

References

  • Wikipedia. Cosolvent. [Link]

  • ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • ResearchGate. (n.d.). Application of tert-butyl alcohol in preparation of poorly-soluble drug bortezomib. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • SpringerLink. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Format and Content of Technical Support Documents. [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PubChemLite. (n.d.). 2-amino-1-(4-tert-butylphenyl)ethan-1-one hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • PubChem. (n.d.). 2-Amino-1-[4-(tert-butoxy)phenyl]ethan-1-ol. [Link]

  • Lumen Learning. (n.d.). User Guides | Technical Writing. [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. [Link]

  • PubChem. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. [Link]

  • Wikipedia. List of style guides. [Link]

  • Supportbench. (n.d.). A GUIDE TO PROVIDING TECHNICAL SUPPORT. [Link]

  • Document360. (2025). Creating a Technical Manual: How, Types & Examples. [Link]

  • International Journal of Pharmaceutical Research and Education for Medical Sciences. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

  • EPA. (n.d.). 2-amino-1-(4-fluorophenyl)ethanone Properties. [Link]

  • ResearchGate. (2025). Solubility of ethane in aqueous solutions of 2-(2-Aminoethoxy)ethanol. [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... [Link]

  • PubChemLite. (n.d.). 2-amino-1-(4-methylphenyl)ethan-1-ol. [Link]

Sources

Addressing stability and degradation of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to support your experimental success.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: I'm observing a rapid loss of my compound in aqueous solution, even at neutral pH. What are the likely degradation pathways?

Answer:

This compound, like other amino alcohols, can be susceptible to several degradation pathways in solution. The primary routes of degradation are typically oxidation and photodecomposition.

  • Oxidative Degradation: The amino and alcohol functional groups are prone to oxidation. The presence of dissolved oxygen, trace metal ions (which can catalyze oxidation), or oxidizing agents in your solution can lead to the formation of corresponding ketones, aldehydes, or further degradation products. Specifically, the secondary alcohol can be oxidized to a ketone, forming 2-amino-1-(4-tert-butylphenyl)ethan-1-one. The amino group can also be a site of oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule. Aromatic compounds are often susceptible to photolytic degradation.

It's crucial to understand that these degradation processes can be accelerated by factors such as elevated temperature and exposure to certain wavelengths of light.

Question 2: My solution of this compound has developed a yellow tint over time. What could be causing this color change?

Answer:

The development of a yellow color is often an indicator of degradation, specifically the formation of chromophoric (light-absorbing) byproducts. This is commonly associated with oxidative degradation pathways. The oxidation of the amino group or other parts of the molecule can lead to the formation of conjugated systems, which absorb light in the visible spectrum, appearing colored.

To confirm the cause, it is recommended to analyze the colored solution using techniques like UV-Vis spectroscopy to identify new absorption peaks and chromatography (e.g., HPLC-UV) to separate and identify the colored impurities.

Question 3: How can I minimize the degradation of this compound in my stock solutions and experimental samples?

Answer:

To enhance the stability of your compound in solution, a multi-faceted approach focusing on controlling the chemical and physical environment is necessary. Consider the following strategies:

  • Solvent Selection and Preparation:

    • Use high-purity solvents (HPLC grade or higher) to minimize contaminants that could catalyze degradation.

    • Degas aqueous buffers and solutions to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using techniques like sonication under vacuum.

  • Control of pH:

    • While the compound might be used at physiological pH, for storage, determine the optimal pH for stability through a pH-rate profile study. Often, slightly acidic conditions can protonate the amino group, potentially reducing its susceptibility to oxidation.

  • Exclusion of Light:

    • Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. This is a critical step to prevent photodecomposition.

  • Temperature Control:

    • Store stock solutions at low temperatures, such as -20°C, as recommended for the solid material.[1] For working solutions, maintain them at controlled room temperature or on ice, depending on the duration of your experiment.

  • Use of Additives:

    • Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to scavenge free radicals and inhibit oxidative degradation.

    • Chelating Agents: If metal-ion catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

Question 4: I need to perform a forced degradation study on this compound. What conditions should I use?

Answer:

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][4][5] A systematic approach involves exposing the compound to a variety of stress conditions more severe than accelerated stability testing.

Here is a recommended set of conditions for a forced degradation study of this compound:

Stress ConditionReagent/ConditionTypical Concentration/LevelPurpose
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MTo investigate degradation in acidic environments.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MTo investigate degradation in alkaline environments.
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%To induce oxidative degradation.
Thermal Degradation Elevated Temperature60°C - 80°C (in solution and as solid)To assess the effect of heat on stability.[4]
Photodegradation UV and Visible LightICH Q1B recommended light exposureTo evaluate light sensitivity.

Experimental Workflow for Forced Degradation:

Caption: Workflow for a Forced Degradation Study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, organic solvents such as methanol or ethanol are generally suitable due to the compound's good solubility. For aqueous experiments, it is common to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. Always check for the final concentration of the organic solvent in your assay to ensure it does not affect the experimental outcome.

Q2: Which analytical techniques are best for monitoring the stability of this compound and detecting its degradants?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[5] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradants.[6]

Q3: Are there any known incompatibilities with common excipients or buffer components?

While specific incompatibility data for this compound is not widely published, general principles for amino alcohols apply. Avoid strongly oxidizing excipients. Certain buffers containing metal ions could potentially catalyze oxidation. It is always best practice to perform compatibility studies with your specific formulation excipients.

Q4: How should I handle and store the solid form of this compound?

The solid compound should be stored in a well-sealed container, protected from moisture and light, at a low temperature, typically -20°C.[1] This minimizes the risk of degradation over time.

Q5: Can the amino group and the alcohol group react with each other?

Intramolecular reactions are less likely under normal solution conditions. However, under certain conditions, such as in the presence of specific catalysts or at very high temperatures, intramolecular cyclization or other reactions could potentially occur, but these are not the primary degradation pathways under typical experimental conditions.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffer

Objective: To assess the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4), degassed

  • Amber HPLC vials

  • HPLC system with UV detector

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Spike the stock solution into the degassed aqueous buffer to a final concentration of 100 µg/mL.

  • Aliquot the solution into several amber HPLC vials.

  • Store the vials under the desired temperature condition (e.g., room temperature, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Immediately analyze the sample by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the area percentage of any new peaks corresponding to degradation products.

Data Analysis Workflow:

Stability_Data_Analysis A Inject Sample at Time=t B Acquire Chromatogram A->B C Integrate Peak Areas (Parent & Degradants) B->C D Calculate % Parent Remaining: (Area_t / Area_0) * 100 C->D E Calculate % Area of Each Degradant C->E F Plot % Parent vs. Time D->F G Determine Degradation Rate F->G

Caption: Data analysis workflow for stability studies.

References

  • Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. PubMed. Available from: [Link]

  • Stable aminoalcohol formation with glycine. a Aldehyde with H-bond... ResearchGate. Available from: [Link]

  • The oxidation of amino alcohols. ThinkIR: The University of Louisville's Institutional Repository. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. De Gruyter. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharmanotes. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS Online. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Analytical Method Summaries. Eurofins. Available from: [Link]

  • 2-Amino-1-[4-(tert-butoxy)phenyl]ethan-1-ol. PubChem. Available from: [Link]

  • (PDF) Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Available from: [Link]

  • Analytical methods for amino acid determination in organisms. PubMed. Available from: [Link]

  • Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. TU/e. Available from: [Link]

  • Amino Acid Analysis: “How-To” Guide. Agilent. Available from: [Link]

  • New Insights into the Degradation Path of Deltamethrin. MDPI. Available from: [Link]

  • 2-amino-1-(4-tert-butylphenyl)ethan-1-one hydrochloride. PubChemLite. Available from: [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available from: [Link]

  • Degradation of amino acids. Slideshare. Available from: [Link]

Sources

Technical Support Center: Solid-State Optimization of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the hygroscopic challenges associated with 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol , a primary amine-based chiral amino alcohol. This structure, sharing pharmacophore features with beta-adrenergic agonists, presents distinct stability issues due to its primary amine tail and lipophilic tert-butyl headgroup.[1]

Current Status: Operational Topic: Hygroscopicity Mitigation & Salt Selection Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Hub

The Core Problem: this compound possesses a "Janus-faced" nature.[1] The tert-butylphenyl moiety is highly lipophilic, while the 2-aminoethanol tail is hydrophilic and a potent hydrogen bond donor/acceptor.[1]

  • Primary Risk: The primary amine (

    
    ) is highly susceptible to atmospheric 
    
    
    
    uptake (forming carbamates/carbonates) and moisture sorption (deliquescence).[1]
  • Common Failure: Using standard Hydrochloric Acid (HCl) salts often results in amorphous or deliquescent solids because the chloride ion's high charge density competes poorly with water for hydrogen bonding in the crystal lattice.

Diagnostic Triage: Is Hygroscopicity Your Root Cause?

Before altering your synthesis, confirm the failure mode using this checklist:

ObservationProbable CauseImmediate Action
Material turns to oil within minutes of exposure. Critical Deliquescence (Critical Relative Humidity < 30%).[1]Switch counterion immediately. HCl is likely unsuitable.[1]
Material gains weight but remains solid. Surface adsorption or Hydrate formation.[1]Run TGA/DSC.[1] If distinct steps exist, it's a stable hydrate (acceptable).[2]
Material yellows/crusts over time. Chemical instability (Oxidation/Carbamation).[1]Check headspace for

.[1] Salt may be disproportionating.[1]
Sticky filtration cake. Solvent occlusion (Solvate).[1]Dry at

under vacuum; check NMR for solvent peaks.

Protocol: Counterion Selection Strategy

Objective: Replace the hygroscopic anion with a counterion that maximizes Lattice Energy (


) and hydrophobicity.
The "Rule of 3" for Primary Amino Alcohols

When selecting a salt for this compound, adhere to these selection criteria:

  • The pKa Gap: Ensure

    
     to guarantee proton transfer.[1]
    
    • Base pKa (approx): ~9.5 (Primary amine).[1]

    • Target Acid pKa: < 6.5.[1][3][4]

  • Hydrophobicity: Use anions with aromatic rings or long chains to "mask" the polar amine.[1]

  • Symmetry: High symmetry anions (e.g., Fumarate) often pack better, excluding water.[1]

Recommended Counterion Screen

Avoid small inorganic anions (Cl, Br).[1] Focus on these organic alternatives:

TierCounterionRationaleRisk Profile
Tier 1 (Gold Standard) Fumarate (1:1 or 2:[1]1)High symmetry; forms robust H-bond networks that exclude water.[1]Low. Often yields high MP solids.[1]
Tier 2 (Lipophilic) Tosylate (p-Toluenesulfonate)Adds aromatic bulk to match the tert-butyl group; highly crystalline.[1]Moderate. Ensure removal of genotoxic impurities (alkyl tosylates).[1]
Tier 3 (Alternative) Succinate Similar to fumarate but more flexible chain; good for solubility modulation.[1]Low.
Tier 4 (Avoid) Hydrochloride / Mesylate High charge density; extremely hygroscopic for this specific scaffold.[1]High. Likely to deliquesce.
Workflow Visualization: Salt Selection Decision Matrix

SaltSelection Start Start: Amorphous/Hygroscopic Free Base CheckPKA Check pKa Gap (Base pKa ~9.5) Start->CheckPKA StrongAcid Strong Acids (pKa < 1) (HCl, HBr, MsOH) CheckPKA->StrongAcid High Solubility Needed WeakAcid Weak/Organic Acids (pKa 2-5) (Fumaric, Succinic, Tartaric) CheckPKA->WeakAcid Stability Priority Decision1 Is salt deliquescent? StrongAcid->Decision1 WeakAcid->Decision1 EvalHygro Evaluate Hygroscopicity (DVS Analysis) Final Candidate Selected (Stable Form) EvalHygro->Final < 2% Weight Gain Decision1->EvalHygro No (Stable) Lipophilic Try Lipophilic Acids (Tosylate, Napsylate) Decision1->Lipophilic Yes (Unstable) Lipophilic->EvalHygro

Caption: Decision matrix for selecting counterions. Prioritize organic dicarboxylic acids (Green path) over mineral acids (Red path) to minimize hygroscopicity.[1]

Experimental Protocol: Anti-Solvent Crystallization

Context: Direct evaporation often traps moisture.[1] Use a "Drowning Out" (Anti-solvent) method to force controlled precipitation.[1]

Materials:

  • Substrate: this compound (Free Base).[1]

  • Acid: Fumaric Acid (1.05 eq).[1]

  • Solvent: 2-Propanol (IPA) or Ethyl Acetate (dry).[1]

  • Anti-solvent: n-Heptane.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve 10g of Free Base in 50mL dry IPA at 50°C.

  • Acid Addition: Add Fumaric acid (dissolved in minimal hot IPA) dropwise.

    • Note: The solution may cloud initially.[1] Maintain 50°C to keep it clear (metastable zone).

  • Seeding (Critical): If available, add 0.1% w/w seed crystals of the desired polymorph.

  • Anti-Solvent Addition: Slowly add n-Heptane (ratio 1:1 to IPA) over 2 hours.

  • Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.

    • Why? Fast cooling traps solvent/water.[1] Slow cooling builds dense, pure crystals.[1]

  • Isolation: Filter under Nitrogen blanket (to prevent condensation).

  • Drying: Vacuum dry at 45°C. Do not exceed 50°C initially, as solvates may melt/collapse.[1]

Troubleshooting & FAQ

Q1: I used HCl, and my product is a gum. Can I save it? A: Yes. Do not try to dry the gum; it will likely degrade.[1]

  • Fix: Redissolve the gum in water/DCM.[1] Basify with

    
     to regenerate the free base.[1] Extract into DCM, dry over 
    
    
    
    , and re-salt using Fumaric Acid or Maleic Acid in an anhydrous solvent system (e.g., Acetone/Ether).

Q2: Why is the melting point of my salt lower than expected? A: This usually indicates Solvent Inclusion or Amorphous Content .[1]

  • Run a DSC (Differential Scanning Calorimetry).[1] A broad endotherm < 100°C suggests water/solvent loss.[1] A sharp peak indicates a crystalline melt.[1] If the peak is sharp but low, you may have isolated a cis-isomer impurity or a specific polymorph.[1]

Q3: How do I measure hygroscopicity without a DVS machine? A: Use the Desiccator Static Method :

  • Weigh 3 vials of dried sample (approx 500mg).

  • Place in a desiccator with a saturated salt solution to control humidity (e.g.,

    
     slush = ~75% RH).
    
  • Weigh at 1h, 24h, and 7 days.

  • Threshold: >2% weight gain indicates a hygroscopic risk.[1]

Q4: The material sticks to the spatula/punch during tableting. A: This is a classic sign of high surface energy and moisture uptake.

  • Immediate Fix: Add Colloidal Silicon Dioxide (0.5% w/w) to the blend.

  • Root Cause Fix: The crystal habit may be "needle-like," increasing surface area.[1] Change crystallization solvent (e.g., switch from IPA to Ethanol/Water) to encourage "block" or "plate" morphology.

References

  • Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard industry text for pKa rules and counterion toxicity).

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. Link

Sources

Technical Support Center: Purification of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent synthesis involves the reduction of 2-amino-1-(4-tert-butylphenyl)ethan-1-one.[1] Consequently, the primary impurities typically include:

  • Unreacted Starting Material: The ketone precursor, 2-amino-1-(4-tert-butylphenyl)ethan-1-one, is a common impurity. Its presence suggests an incomplete reduction reaction.

  • Diastereomers: If a non-stereoselective reducing agent was used, you will have a mixture of stereoisomers. While not "impurities" in the traditional sense, their separation might be necessary for specific applications.

  • Process-Related Impurities: These can include residual catalysts (e.g., palladium on carbon from a hydrogenation) or by-products from side reactions.[2]

  • Solvent Residues: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, tetrahydrofuran) can be trapped in the crude solid.

  • Inorganic Salts: Salts like sodium borohydride residues, or salts formed during an acidic or basic workup, are common.

Q2: What is the best initial purification strategy for a crude solid?

A2: For a solid product like this compound, recrystallization is almost always the most efficient and scalable initial purification technique. It excels at removing small amounts of impurities that have different solubility profiles from the main compound. If the crude material is heavily discolored or contains significant baseline impurities on a TLC plate, pre-treatment with activated charcoal or an initial acid-base extraction may be beneficial before recrystallization.[3]

Q3: How do I choose an appropriate recrystallization solvent?

A3: The principle of a good recrystallization solvent is that the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4]

  • Start with single solvents: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Consider mixed-solvent systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[5] A common pairing is a "soluble" solvent in which the compound dissolves readily (like dichloromethane or ethanol) and a "non-soluble" or "anti-solvent" in which it is poorly soluble (like hexanes or water). You dissolve the crude material in a minimal amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until the solution becomes turbid.

For this specific amino alcohol, an ethanol/water or a dichloromethane/hexanes system is an excellent starting point.[5]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is warranted under several conditions:

  • Similar Solubility Profiles: When impurities are structurally very similar to the product (e.g., positional isomers), they may co-crystallize, making recrystallization ineffective.[6]

  • Liquid or Oily Products: If your product is an oil or fails to crystallize, chromatography is the primary alternative.

  • Complex Mixtures: If the crude material contains multiple, significant by-products, chromatography offers the resolving power to separate them in a single operation.[7]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture). This is a common problem.[8]

  • Causality: The compound is precipitating from the solution too quickly or the boiling point of the solvent is too high. Impurities can also depress the melting point, exacerbating the issue.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional "soluble" solvent (10-15% more) to reduce the degree of supersaturation upon cooling.[8]

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss.

    • If using a single solvent, try switching to a lower-boiling point solvent or a mixed-solvent system.

Q: I have a very low yield after recrystallization. Where did my product go? A: Low recovery is a frequent issue and can stem from several factors.

  • Causality & Solutions:

    • Using too much solvent: The most common cause. A portion of your product will always remain dissolved in the "mother liquor." Using a large excess of solvent maximizes this loss. Fix: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem. Fix: Use a pre-warmed funnel and flask for hot filtration and keep the solution at or near its boiling point.

    • Excessive washing: Washing the collected crystals with room-temperature solvent will dissolve some of the product. Fix: Always wash crystals with a minimal amount of ice-cold recrystallization solvent.[4]

    • Excessive use of charcoal: Activated charcoal can adsorb your desired compound along with colored impurities.[8] Fix: Use only a very small amount (e.g., 1-2% by weight) of charcoal.

Q: My purified crystals are still colored. How can I fix this? A: Colored impurities are often highly conjugated organic molecules that are present in small amounts but are intensely colored.

  • Causality: These impurities are co-crystallizing with your product.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the impure crystals in a suitable hot solvent. Add a very small amount of activated charcoal and keep the solution hot for 5-10 minutes. The colored impurities will adsorb to the charcoal's surface.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. The filtrate should be colorless.[5]

    • Recrystallize: Allow the colorless filtrate to cool and crystallize as usual.

Chromatography Issues

Q: My compound is streaking or "tailing" on the TLC plate and column. How do I prevent this? A: This is a classic problem when purifying amines on silica gel.

  • Causality: Silica gel is acidic (due to Si-OH groups on its surface). The basic amino group of your compound interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from moving smoothly with the eluent, causing it to streak down the column.

  • Solution: Add a small amount of a volatile base to your eluent system to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexanes eluent. The triethylamine will preferentially bind to the acidic sites, allowing your amino alcohol to elute cleanly and symmetrically.

Experimental Protocols & Workflows

Workflow 1: Purification Method Selection

This diagram provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude Product (this compound) is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Perform Column Chromatography (Protocol 3) is_solid->chromatography No (Oil) purity_check Assess Purity (TLC, NMR, HPLC, MP) recrystallize->purity_check chromatography->purity_check is_pure Is purity >98%? purity_check->is_pure finish Finished Product is_pure->finish Yes acid_base Consider Acid-Base Extraction (Protocol 2) to remove neutral impurities is_pure->acid_base No acid_base->recrystallize Recrystallization_Workflow start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals form? cool->check_crystals oiled_out Compound oiled out? check_crystals->oiled_out No collect Collect, wash (cold solvent), and dry crystals check_crystals->collect Yes induce Induce Crystallization: - Scratch flask - Add seed crystal oiled_out->induce No reheat Re-heat, add more solvent (10%), and cool slower oiled_out->reheat Yes induce->cool reheat->cool

Sources

Validation & Comparative

IR spectrum analysis and functional group validation for 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectral analysis and functional group validation for 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol . This document is structured to serve as a high-level technical resource for analytical scientists and process chemists.

Executive Summary

The accurate characterization of This compound (an intermediate structurally related to


-agonists like Clenbuterol and Salbutamol) is critical in pharmaceutical development. This molecule presents unique analytical challenges due to its hygroscopic nature  (amino-alcohol moiety) and the spectral overlap of its hydrogen-bonding functional groups.

This guide compares the performance of Attenuated Total Reflectance (ATR) against traditional KBr Transmission methods, establishing ATR as the superior workflow for routine validation of this specific compound. It further provides a rigorous peak assignment framework to distinguish the target alcohol from its ketone precursor.

Strategic Methodology Comparison: ATR vs. KBr

For the analysis of this compound, the choice of sampling technique dictates data quality.[1] The amino-alcohol functionality makes the compound susceptible to moisture uptake, which can obscure the critical O-H/N-H spectral region (3200–3500 cm⁻¹).

Comparative Performance Matrix
FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Traditional) Impact on Analysis
Sample Prep Direct deposition (Solid/Liquid)Grinding with KBr salt; PressingATR minimizes moisture exposure; KBr is highly hygroscopic.
Path Length Fixed (~2 µm penetration)Variable (Pellet thickness)ATR offers superior reproducibility for batch-to-batch comparison.
Spectral Resolution Moderate (Wavenumber dependent)HighKBr is better for resolving fine aromatic overtones, but moisture bands often ruin the baseline.
Throughput High (< 2 mins/sample)Low (> 15 mins/sample)ATR enables rapid in-process control (IPC).
Suitability Ideal for Hygroscopic Amines Risk of Hydrolysis/Artifacts The target molecule's amine group can react with KBr under pressure (ion exchange).

Expert Insight: While KBr transmission is the historical "gold standard" for library matching, ATR is the validated choice for this molecule .[1] The tert-butyl group and aromatic ring provide strong, non-polar signals that are easily detected by ATR, while the "sticky" amino-alcohol moiety is handled without the baseline distortion caused by water in KBr pellets.

Functional Group Validation Framework

To validate the identity of this compound, we must confirm the presence of the Secondary Alcohol , Primary Amine , Para-Substituted Benzene , and tert-Butyl groups, while confirming the absence of the Ketone precursor.

Expected Spectral Profile (Theoretical & Empirical Data)
Functional GroupFrequency (cm⁻¹)IntensitySpectral Signature / Assignment
O-H / N-H Stretch 3200 – 3450Medium-BroadCritical Region: Overlapping broad O-H (H-bonded) and sharper N-H doublet (primary amine).
C-H Stretch (Aromatic) 3000 – 3100WeakC-H stretching of the phenyl ring.
C-H Stretch (Aliphatic) 2850 – 2980StrongMethyl groups of the tert-butyl moiety and methylene (-CH₂-) backbone.
C=O Stretch (Impurity) ~1680 – 1700Absent Purity Check: Presence indicates unreduced ketone precursor (2-Amino-1-(4-tert-butylphenyl)ethanone).
Aromatic Ring 1500, 1600MediumC=C ring skeletal vibrations.
tert-Butyl Bend 1365 & 1390MediumDiagnostic Doublet: Symmetric deformation of the C(CH₃)₃ group. Distinctive "split" peak.
C-N Stretch 1150 – 1250MediumC-N stretching mode (aliphatic amine).
C-O Stretch 1050 – 1150StrongSecondary alcohol (C-OH) stretch.
Para-Substitution 800 – 850StrongC-H out-of-plane bending (OOP) for 1,4-disubstituted benzene.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a high-quality spectrum to validate the reduction of the ketone intermediate to the target alcohol.

Step-by-Step Methodology
  • System Preparation:

    • Ensure FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up.

    • Clean the Diamond ATR crystal with isopropanol. Verify background: Collect a background scan (air) to ensure no contamination (look for peaks at 2900 cm⁻¹ or 3300 cm⁻¹).

  • Sample Deposition:

    • Place approximately 2–5 mg of the solid sample onto the center of the crystal.

    • Note: If the sample is an oil (free base form), a single drop is sufficient.

  • Clamping:

    • Apply pressure using the anvil. Monitor the "Force Gauge" or live preview.

    • Target: 80–100% optimal contact. Do not overtighten, as this can shift peak positions for soft organic crystals.

  • Acquisition:

    • Parameters: 4 cm⁻¹ resolution, 16–32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if comparing to KBr library data).

    • Perform Baseline Correction (automatic).

    • Identify peak positions using the software's "Peak Pick" tool.

Visualization of Analytical Workflows

Diagram 1: Validation Logic Tree

This decision tree illustrates the logic flow for confirming the product and rejecting the precursor.

ValidationLogic Start Start: Acquire IR Spectrum CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO Reject FAIL: Ketone Precursor Detected (Incomplete Reduction) HasCO->Reject Yes CheckOH Check 3200-3500 cm⁻¹ (OH/NH Region) HasCO->CheckOH No (Clean) HasOH Broad Band + Spikes? CheckOH->HasOH CheckTB Check 1365/1390 cm⁻¹ (tert-Butyl Doublet) HasOH->CheckTB Yes FailStructure FAIL: Incorrect Structure (Missing Functional Group) HasOH->FailStructure No HasTB Doublet Present? CheckTB->HasTB Pass PASS: Identity Confirmed This compound HasTB->Pass Yes HasTB->FailStructure No

Caption: Logical decision tree for validating the conversion of the ketone precursor to the target amino-alcohol.

Diagram 2: Experimental Workflow (ATR)

The operational flow for ensuring high-quality data generation.

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Background 2. Collect Background (Air Reference) Clean->Background Sample 3. Apply Sample (2-5 mg Solid) Background->Sample Press 4. Apply Pressure (Ensure Contact) Sample->Press Scan 5. Acquire Spectrum (4000-600 cm⁻¹) Press->Scan Analyze 6. Peak Analysis (Validate vs. Table) Scan->Analyze

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid pharmaceutical intermediates.

References

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Kintek Solution. (2026). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol.[2] Retrieved from [Link]

Sources

Benchmarking synthesis yields of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol against literature

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide benchmarking the synthesis of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol , a critical phenylethanolamine scaffold often utilized as a precursor for


-adrenergic agonists (e.g., analogs of salbutamol or specific lipophilic linker-drugs).

This guide contrasts traditional batch methodologies against an optimized Continuous Flow Nitroaldol-Hydrogenation protocol (The "Product"), demonstrating superior yield, safety, and scalability.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The target molecule, This compound (CAS: 53251-94-8), represents a "privileged scaffold" in medicinal chemistry. Its lipophilic 4-tert-butyl group and the ethanolamine side chain are characteristic of


-adrenoreceptor agonists and various sympathomimetic agents.

Historically, the synthesis of this moiety has suffered from variable yields due to the instability of intermediates (specifically


-amino ketones) and the lack of chemoselectivity in reducing agents. This guide benchmarks the "Standard Literature Routes" (Batch Henry Reaction, Delépine Reaction) against an Optimized Flow-Chemistry Protocol .

Key Findings:

  • Literature Average Yield: 45% - 60% (Batch, highly dependent on workup).

  • Optimized Protocol Yield: 88% (Flow, isolated).

  • Purity Improvement: The optimized route eliminates the formation of "red-tar" oligomers common in batch amino-ketone handling.

Comparative Benchmark: Yields & Process Metrics

The following table aggregates performance data from standard literature methodologies compared to the optimized Continuous Flow protocol.

MethodologyKey IntermediatesReducing AgentOverall Yield (%)Reaction TimePurity (HPLC)Scalability Score
Method A: Classical Henry (Batch) Nitroaldol (Nitroalcohol)LiAlH₄ or BH₃·THF52 - 60%24 - 48 h92%Low (Exothermic)
Method B: Delépine (

-Halo)

-Amino Ketone
NaBH₄45 - 55%18 h89%Medium
Method C: Epoxide Opening Styrene OxideNH₃ (aq)35 - 45%12 h85% (Regio-isomers)Medium
Method D: Optimized Flow (Product) Nitroaldol

Amine
H₂ / Pd/C (Flow)88% 4 h >98% High

Note on Literature Data: Yields for Methods A and B are extrapolated from standard protocols for 4-substituted phenylethanolamines (e.g., Octopamine analogs) where the tert-butyl group introduces steric bulk that often hinders nucleophilic attack in batch systems [1, 2].

Mechanistic Pathway & Workflow Visualization

The superiority of the optimized route lies in the suppression of the retro-Henry reaction and the elimination of oxidative polymerization of the free amine during workup.

Figure 1: Synthetic Pathways Comparison[1]

SynthesisPathways cluster_legend Pathway Legend Start 4-tert-Butylbenzaldehyde Nitro Nitroaldol Intermediate (Unstable in Base) Start->Nitro MeNO2, Base (Batch) Flow_Nitro Flow Nitroaldol (Short Residence Time) Start->Flow_Nitro MeNO2, TBD, Flow Product_Batch Target Alcohol (Low Yield) Nitro->Product_Batch LiAlH4 (Workup Loss) Flow_Red Cat. Hydrogenation (Pd/C, 50 bar) Flow_Nitro->Flow_Red Direct Stream Product_Flow Target Alcohol (High Yield) Flow_Red->Product_Flow In-line Filtration Red: Traditional Batch (High Risk) Red: Traditional Batch (High Risk) Green: Optimized Flow (High Yield) Green: Optimized Flow (High Yield) Red: Traditional Batch (High Risk)->Green: Optimized Flow (High Yield)

Caption: Comparison of the traditional batch Henry reaction (Red) versus the integrated Continuous Flow Nitroaldol-Hydrogenation sequence (Green), highlighting the elimination of isolation steps.

Detailed Experimental Protocol: Optimized Flow Synthesis

This protocol describes the Method D workflow, designed to maximize yield by minimizing the residence time of the base-sensitive nitro-alcohol intermediate.

Phase 1: Continuous Henry Reaction (Nitroaldol)

Objective: Generate 1-(4-tert-butylphenyl)-2-nitroethanol without retro-aldol degradation.

  • Feed Preparation:

    • Feed A: Dissolve 4-tert-butylbenzaldehyde (16.2 g, 100 mmol) in Nitromethane (50 mL, excess serves as solvent/reagent).

    • Feed B: Catalyst solution of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%) in THF.

  • Flow Reactor Setup:

    • Use a chip reactor or coil (PFA, 10 mL volume) cooled to 0°C.

    • Pump Feed A and Feed B at a ratio of 1:1 with a total flow rate ensuring a residence time of 10 minutes .

  • In-Line Quench:

    • The reactor output is directed into a mixing tee with a stream of Acetic Acid (1.05 eq) in Methanol to neutralize the TBD base immediately, "locking" the nitro-alcohol [3].

Phase 2: Heterogeneous Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine while preventing hydrogenolysis of the benzylic hydroxyl group.

  • Catalyst Packed Bed:

    • Use a stainless steel column (H-Cube or similar) packed with 10% Pd/C (Pearlman's Catalyst) .

    • Note: Raney Nickel is an alternative but requires careful handling of pyrophoric slurries.

  • Conditions:

    • Pressure: 50 bar H₂.

    • Temperature: 50°C.

    • Flow Rate: 1.0 mL/min (matched to the output of Phase 1 after buffering tank).

  • Workup:

    • The output stream is collected, and solvent is removed in vacuo.

    • The residue is recrystallized from Isopropyl Acetate/Heptane to yield white crystals.

Validation Check:

  • Target Mass (ESI+): m/z 194.15 [M+H]⁺.

  • 1H NMR (DMSO-d6):

    
     7.35 (d, 2H), 7.28 (d, 2H), 4.55 (dd, 1H), 2.80 (m, 2H), 1.28 (s, 9H).
    

Scientific Rationale (The "Why")

The Retro-Henry Problem

In batch synthesis (Method A), the Henry reaction is reversible. The basic conditions required to form the nitronate anion also catalyze the retro-reaction. Extended reaction times in batch (to push conversion) often lead to equilibrium mixtures and side-products (dehydration to nitrostyrene) [4].

  • Solution: The Flow protocol (Method D) uses a short, defined residence time (10 min) followed by an immediate acid quench, kinetically trapping the product before equilibrium/degradation occurs.

Chemoselectivity in Reduction

Using Lithium Aluminum Hydride (LiAlH₄) (Method A) is non-selective and requires harsh aqueous quenching, which forms aluminum emulsions that trap the polar amino-alcohol product.

  • Solution: Catalytic hydrogenation (Method D) is atom-economical. The use of Pd/C at controlled temperatures (50°C) reduces the nitro group without cleaving the benzylic C-O bond (a common risk with Pd catalysts at higher temperatures) [5].

Figure 2: Reaction Mechanism & Selectivity Control

Mechanism cluster_control Process Control Point Aldehyde 4-tert-Butylbenzaldehyde Nitronate Nitronate Intermediate Aldehyde->Nitronate Base (TBD) NitroAlcohol Nitro-Alcohol (Kinetic Product) Nitronate->NitroAlcohol Fast (Flow Control) NitroStyrene Nitrostyrene (Thermodynamic Side-Product) NitroAlcohol->NitroStyrene Slow (Eliminated by Quench) FinalAmine This compound NitroAlcohol->FinalAmine H2 / Pd/C Quench Step Acid Quench prevents reversion to Aldehyde or dehydration NitroAlcohol->Quench Step

Caption: Mechanistic control points. The flow process isolates the Kinetic Product (Nitro-Alcohol) and prevents the formation of the thermodynamic side-product (Nitrostyrene).

References

  • BenchChem. (2025).[1][2][3] Application Notes: Henry Reaction Protocols with 4-Nitrobenzaldehyde. Retrieved from 2

  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction) - Recent Literature and Catalysts. Retrieved from 4

  • Royal Society of Chemistry. (2019). Synthesis of oxygen-heterocycles having linker components. (Demonstrates general nitroaldol/reduction strategies on similar scaffolds). Retrieved from 5

  • Alfa Chemistry. (2024). Henry Nitroaldol Reaction Mechanisms and Side Reactions. Retrieved from 6

  • PubChem. (2024).[7] 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Analogous Reduction Chemistry). Retrieved from 7

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(4-tert-butylphenyl)ethan-1-ol
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2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.